![molecular formula C10H21NO3 B1485646 trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol CAS No. 2165869-09-8](/img/structure/B1485646.png)
trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol, also known as BMEA-CB, is a cyclic amino alcohol which has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry and materials science. BMEA-CB is an important building block for the synthesis of a variety of compounds, including peptides, polymers, and pharmaceuticals.
Scientific Research Applications
Pharmaceutical Research: Drug Synthesis
trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol: is a promising precursor in pharmaceutical research for the synthesis of innovative drug candidates. Its unique cyclobutane core and methoxyethylamino substituent offer a versatile scaffold for developing new therapeutic agents. This compound could be pivotal in creating drugs with improved pharmacological profiles, potentially leading to advances in treating neurological, oncological, or metabolic disorders .
Organic Synthesis: Building Block
The compound serves as a valuable building block in organic synthesis. Its reactivity allows chemists to construct complex molecules with precision. The cyclobutane ring, in particular, is a sought-after feature in synthetic chemistry due to its presence in many natural products and pharmaceuticals .
Material Science: Polymer Development
In material science, trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol can be used to develop new polymers with unique properties. Its molecular structure could lend itself to creating polymers with specific characteristics such as flexibility, durability, or biodegradability.
Catalysis: Enzyme Mimicry
This compound may act as a catalyst or a part of a catalytic system, particularly in reactions that require enzyme mimicry. Its structural features could enable it to facilitate reactions by stabilizing transition states or intermediates.
Biochemistry: Molecular Probes
The compound’s structure makes it suitable for use as a molecular probe in biochemistry. It could help in studying biological processes by binding to specific proteins or DNA sequences, thus allowing researchers to track or influence biochemical pathways.
Analytical Chemistry: Chromatography
trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol: could be used in analytical chemistry as a component of chromatographic methods. Its unique solubility characteristics might be advantageous in separating and identifying various chemical species.
properties
IUPAC Name |
(1R,2R)-2-[bis(2-methoxyethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-13-7-5-11(6-8-14-2)9-3-4-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKTZNRZYIXMU-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
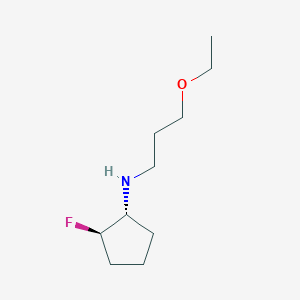
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
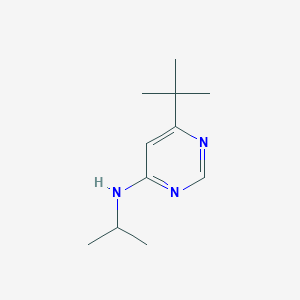
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)
![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)
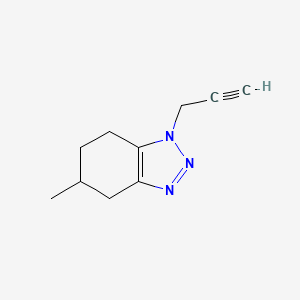
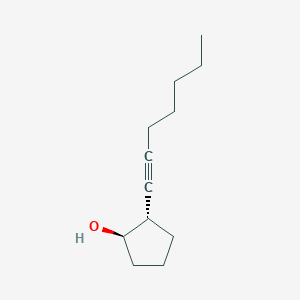
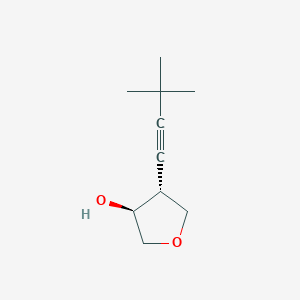
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)